DL-Alanine-3,3,3-d3

Catalog No.
S766241
CAS No.
53795-94-1
M.F
C3H7NO2
M. Wt
92.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Alanine-3,3,3-d3

CAS Number

53795-94-1

Product Name

DL-Alanine-3,3,3-d3

IUPAC Name

2-amino-3,3,3-trideuteriopropanoic acid

Molecular Formula

C3H7NO2

Molecular Weight

92.11 g/mol

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1D3

InChI Key

QNAYBMKLOCPYGJ-FIBGUPNXSA-N

SMILES

CC(C(=O)O)N

Canonical SMILES

CC(C(=O)O)N

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O)N

Isotope Tracer Studies

One primary application of DL-Alanine-3,3,3-d3 is in isotope tracer studies. By incorporating the deuterium label, scientists can track the metabolism and fate of alanine within a biological system. The labeled alanine can be introduced into cells, tissues, or even whole organisms, and its incorporation into various biological molecules can be monitored using techniques like mass spectrometry . This allows researchers to study alanine's role in various processes, such as protein synthesis, degradation pathways, and energy metabolism.

NMR Spectroscopy

DL-Alanine-3,3,3-d3 can also be a valuable tool in Nuclear Magnetic Resonance (NMR) spectroscopy. Deuterium has a different magnetic spin than hydrogen, which can simplify NMR spectra by reducing signal overlap. This allows scientists to obtain clearer and more detailed information about the structure and dynamics of alanine and its interactions with other molecules within a complex biological environment .

DL-Alanine-3,3,3-d3 is a deuterated form of alanine, an important amino acid in biological systems. The molecular formula for DL-Alanine-3,3,3-d3 is C₃H₇D₃NO₂, where three hydrogen atoms are replaced by deuterium. This modification allows for specific applications in research, particularly in studies involving isotopic labeling and nuclear magnetic resonance spectroscopy. Deuterated compounds are valuable in metabolic studies and tracer experiments due to their unique properties compared to their non-deuterated counterparts .

Typical of amino acids, including:

  • Transamination: The amino group can be transferred to a keto acid, forming another amino acid while producing a corresponding keto acid.
  • Decarboxylation: Removal of the carboxyl group can yield an amine.
  • Oxidation: The alcohol group can be oxidized to a carbonyl compound.

The presence of deuterium may affect the kinetics and mechanisms of these reactions due to the isotope effect, which can be significant in certain types of reactions .

DL-Alanine-3,3,3-d3 serves as a substrate for various enzymes and participates in metabolic pathways similar to non-deuterated alanine. Its incorporation into proteins or metabolic processes allows for the tracking of metabolic pathways using mass spectrometry or nuclear magnetic resonance spectroscopy. Research indicates that deuterated alanines can influence protein folding and stability due to their unique isotopic properties .

Synthesis of DL-Alanine-3,3,3-d3 typically involves:

  • Deuteration of Non-Deuterated Alanine: This can be achieved through various methods such as:
    • Exchange reactions with deuterated solvents.
    • Reduction processes using deuterated reagents.
  • Chemical Synthesis: Starting from simpler precursors like pyruvic acid or acetic acid, followed by amination and subsequent deuteration steps.

The synthesis process must ensure high purity and isotopic enrichment to meet research requirements .

DL-Alanine-3,3,3-d3 has several applications across different fields:

  • Metabolic Studies: Used as a tracer in metabolic pathways to study amino acid metabolism.
  • Nuclear Magnetic Resonance Spectroscopy: Acts as an internal standard or reference compound.
  • Pharmaceutical Research: Investigates drug interactions and metabolic pathways involving alanine derivatives.
  • Radiation Studies: Analyzes radical formation under radiation exposure due to its unique isotopic properties .

Studies involving DL-Alanine-3,3,3-d3 often focus on its interactions with other biomolecules. These interactions can reveal insights into:

  • Protein Binding: How alanine derivatives bind to proteins and enzymes.
  • Metabolic Pathway Analysis: Understanding how alanine participates in various biochemical pathways.

Research has shown that the presence of deuterium alters reaction rates and equilibria in biochemical systems, providing valuable data on enzyme mechanisms and substrate specificity .

Several compounds are structurally similar to DL-Alanine-3,3,3-d3. Here is a comparison highlighting its uniqueness:

CompoundMolecular FormulaKey Features
L-AlanineC₃H₇NO₂Non-deuterated form; widely used in biology.
D-AlanineC₃H₇NO₂Enantiomer of L-alanine; different optical activity.
N-Acetyl-DL-AlanineC₄H₉NO₂Acetylated form; used in peptide synthesis.
N-Acetyl-L-alanine-3,3,3-d3C₄H₉D₃NO₂Acetylated deuterated alanine; used in metabolic studies.

DL-Alanine-3,3,3-d3 stands out due to its specific isotopic labeling with deuterium at the 3-position on the carbon chain, which allows for precise tracking in biochemical assays and studies on metabolic pathways .

XLogP3

-3

Sequence

X

Dates

Modify: 2023-08-15

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